molecular formula C8H5F3N2 B1395962 2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile CAS No. 1000536-10-6

2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile

Cat. No. B1395962
CAS RN: 1000536-10-6
M. Wt: 186.13 g/mol
InChI Key: WHYZMJPCMMNSSR-UHFFFAOYSA-N
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Description

“2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile” is a chemical compound with the CAS Number: 1000536-10-6 . It has a molecular weight of 186.14 and its IUPAC name is [4-(trifluoromethyl)-2-pyridinyl]acetonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5F3N2/c9-8(10,11)6-2-4-13-7(5-6)1-3-12/h2,4-5H,1H2 . This indicates that the compound contains 8 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Basicity Scale in Acetonitrile

2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile is included in studies for developing a spectrophotometric basicity scale in acetonitrile. This scale, spanning nearly 12 pKa units, involves various bases, including substituted pyridines, to describe their relative basicity, anchored to the pKa value of pyridine (Kaljurand et al., 2000).

Luminescent Lanthanide Ion Complexes

Research includes the development of luminescent lanthanide ion complexes using 4-thiophen-3-yl-pyridine-2,6-bis(oxazoline) with Eu(III) triflate in acetonitrile, leading to highly luminescent solutions and solid-state complexes (A. de Bettencourt-Dias et al., 2007).

Heterodinuclear d−f Complexes

Studies on segmental ligands reacting with stoichiometric amounts of Ln(III) and Zn(II) in acetonitrile have been conducted, yielding heterodinuclear triple-helical complexes. These complexes have significant implications in understanding the structural and photophysical properties of lanthanide compounds (C. Piguet et al., 1996).

Iron(II) Spin-State Equilibria

Research involving the reaction of segmental compounds with a stoichiometric mixture of FeII and LnIII in acetonitrile has been conducted to understand the iron(II) spin-state equilibria in heterodinuclear non-covalent podates. This work provides insights into the thermodynamics of metal ion coordination and spin transitions (C. Piguet et al., 1997).

Alkane Oxidation Catalysis

Studies on iron(II) complexes with nitrogen ligands in acetonitrile have been explored for their potential application in alkane oxidation catalysis, revealing the influence of ligand structure and metal center spin state on catalytic properties (G. Britovsek et al., 2005).

Acid-Sensitive Pt(II) Complexes

Research on Pt(II) complexes with 2,6-di(pyridin-2-yl)pyrimidin-4(1H)-one in acetonitrile has been conducted. These complexes show potential as chromogenic and luminescent sensors for acids, highlighting their reversible acid sensitivity due to protonation and deprotonation (Hui Zhang et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The precautionary statement P261 has been assigned to this compound, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-[4-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-4-13-7(5-6)1-3-12/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYZMJPCMMNSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717182
Record name [4-(Trifluoromethyl)pyridin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000536-10-6
Record name [4-(Trifluoromethyl)pyridin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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